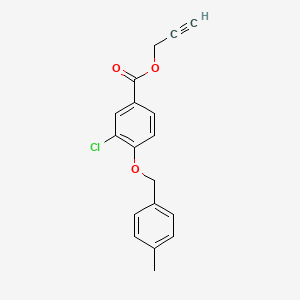
Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoate is an organic compound with a complex structure that includes a propynyl group, a chlorinated benzene ring, and a methylbenzyl ether
Preparation Methods
The synthesis of Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoate typically involves multiple steps. One common method starts with the preparation of 3-chloro-4-hydroxybenzoic acid, which is then esterified with prop-2-yn-1-ol under acidic conditions to form the propynyl ester. The final step involves the reaction of the ester with 4-methylbenzyl chloride in the presence of a base to form the desired compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form a carboxylic acid or an aldehyde, depending on the conditions and reagents used.
Reduction: The chlorinated benzene ring can be reduced to form a non-chlorinated benzene ring.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoate can be compared with other similar compounds, such as:
Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzaldehyde: This compound has a similar structure but contains an aldehyde group instead of an ester group.
Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoic acid: This compound has a carboxylic acid group instead of an ester group.
Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzyl alcohol: This compound has an alcohol group instead of an ester group. The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.
Biological Activity
Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoate, with the CAS number 1706428-83-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C16H16ClO3, with a molecular weight of 314.8 g/mol. Its structure features a chloro-substituted benzoate moiety linked to a prop-2-ynyl group and a 4-methylbenzyl ether, which may influence its biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
1. Antiviral Activity:
Preliminary studies suggest that derivatives of benzoates can inhibit viral replication. For instance, certain benzoic acid derivatives have shown promise against SARS-CoV-2 by interfering with viral RNA synthesis and protein interactions .
2. Anticancer Properties:
Compounds with similar structures have been evaluated for their anticancer effects. Some studies report that benzoate derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
3. Antimicrobial Effects:
The presence of halogen substituents in aromatic compounds often enhances antimicrobial activity. Research has demonstrated that chloro-substituted benzoates exhibit significant inhibitory effects against various bacterial strains .
Case Study 1: Antiviral Screening
A study investigating the antiviral efficacy of benzoate analogs found that modifications at the para position significantly enhanced activity against viral replication. The compound exhibited over 90% inhibition of viral growth in vitro at specific concentrations, showcasing its potential as a therapeutic agent against viral infections .
Case Study 2: Anticancer Activity
In another investigation, a series of propynyl-substituted benzoates were synthesized and evaluated for cytotoxicity against several cancer cell lines. Results indicated that compounds with electron-withdrawing groups at the ortho or para positions significantly increased their cytotoxic effects, suggesting that this compound may have similar properties .
Data Table: Summary of Biological Activity
Properties
Molecular Formula |
C18H15ClO3 |
|---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
prop-2-ynyl 3-chloro-4-[(4-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C18H15ClO3/c1-3-10-21-18(20)15-8-9-17(16(19)11-15)22-12-14-6-4-13(2)5-7-14/h1,4-9,11H,10,12H2,2H3 |
InChI Key |
ROYIGABHXBUDPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)OCC#C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















